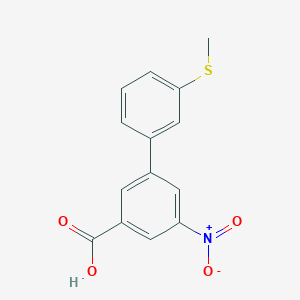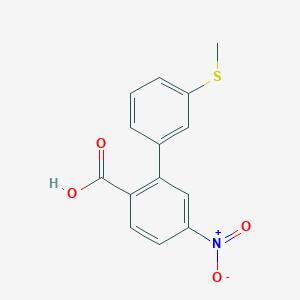
3-(3-Methylthiophenyl)-5-nitrobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Methylthiophenyl)-5-nitrobenzoic acid, 95%, is a chemical compound that has a variety of scientific applications. It is a yellow-orange crystalline solid with a molecular formula of C9H7NO4S. It is insoluble in water and has a melting point of 155-156 °C. This compound is used in a variety of scientific experiments and has been studied extensively in recent years.
Wissenschaftliche Forschungsanwendungen
3-(3-Methylthiophenyl)-5-nitrobenzoic acid, 95%, has a variety of scientific applications. It has been used in the synthesis of organic compounds, such as 1-methyl-3-nitro-2-thiophenecarboxylic acid, which has potential applications in the pharmaceutical industry. It has also been used in the synthesis of a variety of heterocyclic compounds, such as 1-methyl-2-thiophenyl-3-nitrobenzoic acid and 1-methyl-3-nitro-2-thiophenecarboxylic acid. Additionally, this compound has been used in the synthesis of a variety of other organic compounds, such as 3-(3-methylthiophenyl)-5-nitrobenzoic acid esters, which have potential applications in the chemical industry.
Wirkmechanismus
The mechanism of action of 3-(3-Methylthiophenyl)-5-nitrobenzoic acid, 95%, is not fully understood. However, it is believed to act as an antioxidant, meaning it can scavenge free radicals and prevent them from damaging biological molecules. Additionally, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 and lipoxygenase, which are involved in inflammation. It may also act as an inhibitor of some types of bacteria, including Staphylococcus aureus and Escherichia coli.
Biochemical and Physiological Effects
3-(3-Methylthiophenyl)-5-nitrobenzoic acid, 95%, has been studied for its biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress. It has also been shown to reduce the levels of certain pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, it has been shown to reduce the levels of certain pro-inflammatory enzymes, such as cyclooxygenase-2 and lipoxygenase. In human studies, it has been shown to have anti-inflammatory, antioxidant, and anti-microbial effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-Methylthiophenyl)-5-nitrobenzoic acid, 95%, has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is that it is relatively easy to synthesize. Additionally, it is stable and non-toxic, making it safe to handle in the laboratory. However, it is not soluble in water, which can limit its use in certain experiments. Additionally, it is not very soluble in other solvents, which can also limit its use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for 3-(3-Methylthiophenyl)-5-nitrobenzoic acid, 95%. One potential direction is to further explore its anti-inflammatory and antioxidant effects. Additionally, it could be used to develop new drugs for the treatment of inflammation and oxidative stress. Another potential direction is to further explore its anti-microbial effects and potential applications in the pharmaceutical industry. Additionally, it could be used to develop new drugs for the treatment of bacterial infections. Finally, it could be further studied to identify new potential applications in the chemical and pharmaceutical industries.
Synthesemethoden
3-(3-Methylthiophenyl)-5-nitrobenzoic acid, 95%, can be synthesized using two different methods. The first method involves the reaction of 3-methylthiophene-2-carboxaldehyde with nitrobenzene in the presence of hydrochloric acid. This reaction produces a nitroalkylbenzoic acid, which can then be oxidized with hydrogen peroxide to form the desired compound. The second method involves the reaction of 3-methylthiophene-2-carboxylic acid with nitrobenzene in the presence of sulfuric acid. This reaction also produces a nitroalkylbenzoic acid, which can then be oxidized with hydrogen peroxide to form the desired compound.
Eigenschaften
IUPAC Name |
3-(3-methylsulfanylphenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c1-20-13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(6-10)15(18)19/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYXYDYXEQAMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














